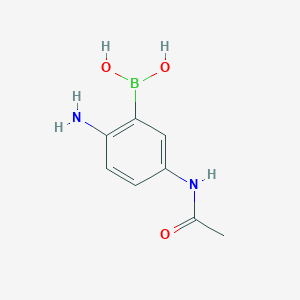

Acide 5-acétamido-2-aminophénylboronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Acetamido-2-aminophenylboronic acid is a chemical compound with the molecular formula C8H11BN2O3 . It has a molecular weight of 194 and is used in various chemical reactions .

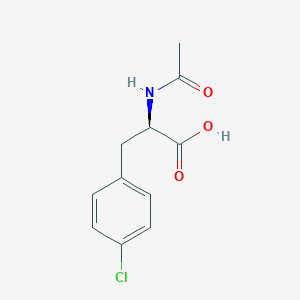

Molecular Structure Analysis

The molecular structure of 5-Acetamido-2-aminophenylboronic acid is represented by the formula C8H11BN2O3 . The ChemSpider ID for this compound is 14102642 .

Chemical Reactions Analysis

Boronic acids and their esters, including 5-Acetamido-2-aminophenylboronic acid, are valuable building blocks in organic synthesis . They are involved in various chemical reactions, including the catalytic protodeboronation of pinacol boronic esters .

Physical And Chemical Properties Analysis

5-Acetamido-2-aminophenylboronic acid has a molecular weight of 194 . It is a boronic acid derivative, which is a class of compounds containing a boron-oxygen bond .

Applications De Recherche Scientifique

Développement de médicaments analgésiques

Acide 5-acétamido-2-aminophénylboronique : les dérivés ont montré un potentiel dans la conception et la synthèse de nouveaux médicaments anti-inflammatoires non stéroïdiens (AINS). Ces dérivés peuvent être adaptés pour augmenter la sélectivité par rapport à la cyclooxygénase 2 (COX-2), qui est une enzyme clé dans le processus inflammatoire. Les dérivés présentent une meilleure biodisponibilité et une meilleure affinité de liaison avec les récepteurs COX-2, ce qui indique leur potentiel pour le développement d’analgésiques avec moins d’effets secondaires .

Applications de détection

Les acides boroniques, y compris This compound, sont utilisés dans les applications de détection en raison de leur capacité à former des complexes avec les diols et les bases de Lewis fortes. Cette propriété les rend adaptés au développement de capteurs capables de détecter diverses substances biologiques et chimiques .

Applications thérapeutiques

Le groupe acide boronique est envisagé pour la conception de nouveaux agents thérapeutiques, en particulier comme porteurs de bore dans la thérapie de capture neutronique. Cette application tire parti de la réactivité du composé et de son potentiel pour former des complexes stables adaptés à une thérapie ciblée .

Manipulation des protéines

Dans la recherche en protéomique, This compound est utilisé pour la manipulation et la modification des protéines. Sa capacité à interagir avec les protéines en fait un outil précieux pour étudier la fonction des protéines et pour développer de nouvelles méthodes biochimiques .

Technologies de séparation

Les matériaux fonctionnalisés avec des groupes boronate, tels que This compound, sont utilisés dans la séparation des saccharides et des polyols. Ces matériaux facilitent les processus d’adsorption d’affinité, qui sont essentiels pour la purification des biomolécules dans divers processus industriels .

Étiquetage biologique

L’interaction des acides boroniques avec les diols est également exploitée dans l’étiquetage biologique. Cette application est significative dans le domaine de la glycobiologie, où elle est utilisée pour l’étiquetage des glucides libres ou liés aux protéines et aux lipides .

Découverte de médicaments

Dans la découverte de médicaments, This compound est un outil biochimique pour la conception de molécules dirigée par la structure et le calcul. Il joue un rôle dans l’analyse in silico des interactions cibles, aidant à la prédiction des propriétés pharmacocinétiques et toxicologiques des nouveaux candidats médicaments .

Électrophorèse et analyse des microparticules

Les acides boroniques sont utilisés en électrophorèse pour la séparation des molécules glyquées. De plus, ils servent de matériaux de construction pour les microparticules dans les méthodes analytiques, contribuant à l’avancement des techniques en bioanalyse .

Mécanisme D'action

Target of Action

The primary target of 5-Acetamido-2-aminophenylboronic acid is the palladium (II) complex . This compound is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura (SM) cross-coupling reaction . The SM coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of 5-Acetamido-2-aminophenylboronic acid involves two key processes: oxidative addition and transmetalation . In the oxidative addition process, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation process, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 5-Acetamido-2-aminophenylboronic acid is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It’s known that organoboron compounds, including boronic esters, are generally stable and readily prepared . They are also environmentally benign, making them suitable for various applications .

Result of Action

The result of the action of 5-Acetamido-2-aminophenylboronic acid is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura coupling reaction, where the organoboron reagent interacts with the palladium (II) complex to form a new bond .

Action Environment

The action of 5-Acetamido-2-aminophenylboronic acid is influenced by several environmental factors. For instance, the stability of organoboron compounds can be affected by air and moisture . Boronic esters, such as 5-acetamido-2-aminophenylboronic acid, are usually more stable and can withstand these environmental factors . Additionally, the reaction conditions for the Suzuki–Miyaura coupling are exceptionally mild and functional group tolerant, which further enhances the efficacy and stability of the compound .

Analyse Biochimique

Biochemical Properties

5-Acetamido-2-aminophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Cellular Effects

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Molecular Mechanism

The molecular mechanism of 5-Acetamido-2-aminophenylboronic acid primarily involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that the compound is relatively stable and readily prepared .

Propriétés

IUPAC Name |

(5-acetamido-2-aminophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4,13-14H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHNMRIMBLCZGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B111656.png)

![1-Benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B111663.png)

![6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111672.png)

![Ethyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B111691.png)